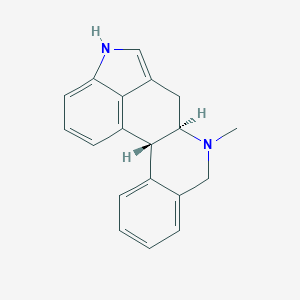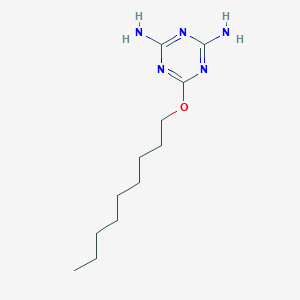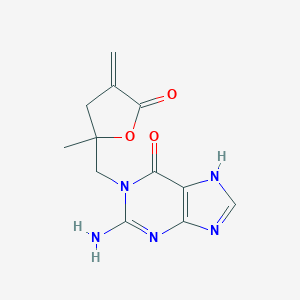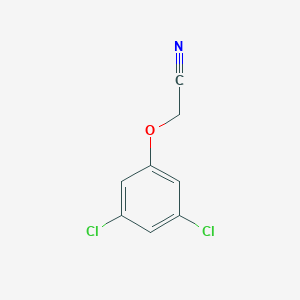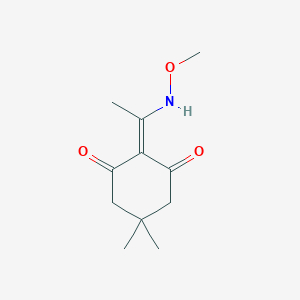
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one, also known as DIMBOA, is a natural compound found in various plants. This compound has been of interest to researchers due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one is not fully understood. However, it has been suggested that this compound may inhibit the growth of bacteria and viruses by disrupting their cell membranes. It has also been suggested that this compound may inhibit the replication of viruses by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in plants, which can act as signaling molecules and activate defense mechanisms against pathogens. This compound has also been found to induce the expression of various genes involved in defense responses in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in lab experiments is its natural origin. This makes it a useful tool for studying the defense mechanisms of plants against pathogens. However, one limitation of using this compound in lab experiments is its variability in concentration in different plant species. This can make it difficult to compare results from different experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one. One direction is to further investigate its mechanism of action against bacteria and viruses. Another direction is to explore its potential as a natural insecticide. Additionally, research could be done to determine the optimal concentration of this compound for inducing defense responses in plants. Finally, research could be done to investigate the potential use of this compound in the development of new drugs.
Métodos De Síntesis
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one is synthesized through the shikimic acid pathway, which is present in plants. The synthesis of this compound occurs in the roots of plants and is then transported to other parts of the plant. The synthesis of this compound involves the conversion of tryptophan to indole-3-acetaldoxime, followed by the conversion of indole-3-acetaldoxime to indole-3-acetonitrile. Finally, indole-3-acetonitrile is converted to this compound.
Aplicaciones Científicas De Investigación
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been of interest to researchers due to its potential applications in scientific research. It has been found to have antimicrobial, antiviral, and insecticidal properties. This compound has been shown to inhibit the growth of various bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. It has also been found to inhibit the replication of viruses, including herpes simplex virus type 1 and type 2.
Propiedades
Número CAS |
108220-95-7 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-hydroxy-2-[(E)-N-methoxy-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO3/c1-7(12-15-4)10-8(13)5-11(2,3)6-9(10)14/h13H,5-6H2,1-4H3/b12-7+ |
Clave InChI |
OPROQFPSRGDWSX-UHFFFAOYSA-N |
SMILES isomérico |
CC(=C1C(=O)CC(CC1=O)(C)C)NOC |
SMILES |
CC(=NOC)C1=C(CC(CC1=O)(C)C)O |
SMILES canónico |
CC(=C1C(=O)CC(CC1=O)(C)C)NOC |
Sinónimos |
2-(1-(methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




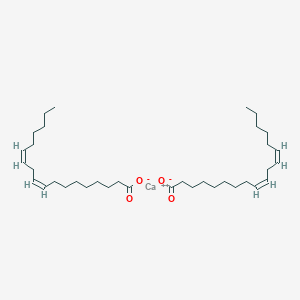
![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)

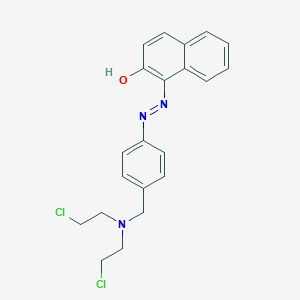
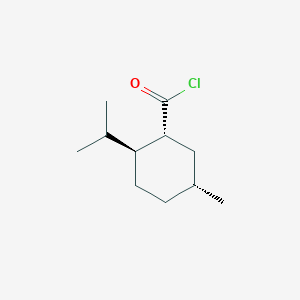
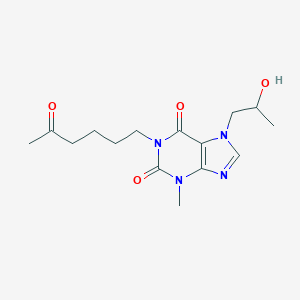
![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)
